Methyl 2-methylpent-4-ynoate
Overview
Description
Methyl 2-methylpent-4-ynoate is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields.
Scientific Research Applications
Methyl 2-methylpent-4-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: This compound is used in the production of specialty chemicals and materials.
Safety and Hazards
“Methyl 2-methylpent-4-ynoate” is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using explosion-proof equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylpent-4-ynoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-methylpent-4-ynoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of methyl 2-methylpent-4-ynoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The molecular targets and pathways involved vary based on the specific reactions and conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl pent-4-ynoate: Similar in structure but lacks the methyl group at the 2-position.
Ethyl 2-methylpent-4-ynoate: Similar but with an ethyl ester group instead of a methyl ester group.
2-methylpent-4-ynoic acid: The corresponding carboxylic acid of methyl 2-methylpent-4-ynoate.
Uniqueness
This compound is unique due to the presence of both an ester group and an alkyne group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 2-methylpent-4-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-5-6(2)7(8)9-3/h1,6H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKZKTPKVOMJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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